Ethyl 4-iodo-2-nitrobenzoate
Description
Properties
Molecular Formula |
C9H8INO4 |
|---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
ethyl 4-iodo-2-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
InChI Key |
HLGLGZUPONKZGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Benzene
Benzene undergoes alkylation with methyl chloride in the presence of aluminum chloride (AlCl₃) to yield toluene. The methyl group introduces an activating ortho/para-directing group, facilitating subsequent electrophilic substitution.
Iodination of Toluene
Iodination at the para position relative to the methyl group is achieved using iodine and ferric chloride (FeCl₃). The reaction preferentially forms 4-iodotoluene due to steric hindrance at the ortho position.
Nitration of 4-Iodotoluene
Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group at the ortho position relative to the methyl group, yielding 4-iodo-2-nitrotoluene. The nitro group’s meta-directing nature ensures regioselective substitution.
Oxidation to 4-Iodo-2-Nitrobenzoic Acid
The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions. This step completes the synthesis of 4-iodo-2-nitrobenzoic acid, which is then purified via recrystallization.
Esterification Methods for this compound
Esterification of 4-iodo-2-nitrobenzoic acid with ethanol is the final step. Multiple methods have been validated for this transformation:
Acid-Catalyzed Fischer Esterification
Fischer esterification involves refluxing the acid with excess ethanol and sulfuric acid (H₂SO₄) as a catalyst. This method is simple but limited by equilibrium constraints, requiring prolonged reaction times (12–24 hours) and yielding ~70–80% product.
Acid Chloride Intermediate Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acid chloride reacts with ethanol in the presence of a base (e.g., triethylamine) to form the ester. This method achieves high yields (90–95%) and shorter reaction times (2–4 hours).
- Dissolve 4-iodo-2-nitrobenzoic acid (10 mmol) in dichloromethane (30 mL).
- Add oxalyl chloride (15 mmol) and catalytic dimethylformamide (DMF).
- Stir at room temperature for 2 hours, then evaporate excess reagents.
- Add ethanol (20 mmol) and triethylamine (12 mmol) to the residue.
- Stir for 1 hour, extract with dichloromethane, and purify via column chromatography.
Solid Acid Catalysis
Neodymium(III) oxide (Nd₂O₃) and toluene as a water-carrying agent enable efficient esterification under reflux. This method avoids acidic waste and achieves >99.5% purity with catalyst recyclability.
- Mix 4-iodo-2-nitrobenzoic acid (1 mol), ethanol (3 mol), Nd₂O₃ (5 wt%), and toluene (500 mL).
- Reflux at 110°C for 4 hours using a Dean-Stark trap to remove water.
- Filter the catalyst and concentrate the filtrate to obtain the ester.
Sustainable Catalysts: Bismuth Triflate
Bismuth triflate [Bi(OTf)₃] and triflic acid (HOTf) catalyze esterification without solvents, achieving full conversion in 2 hours. Bi(OTf)₃ minimizes ether byproducts compared to HOTf.
Comparative Analysis of Esterification Methods
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Purity exceeding 99.5% is confirmed using a C18 column with a mobile phase of acetonitrile/water (70:30).
Industrial Considerations
Catalyst Recycling
Solid catalysts like Nd₂O₃ retain activity for ≥5 cycles, reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl ester group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is ethyl 4-amino-2-iodobenzoate.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-iodo-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-iodo-2-nitrobenzoate involves its reactivity due to the presence of the nitro and iodine groups The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attackThese properties make the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 4-iodo-2-nitrobenzoate with key analogs, focusing on structural variations, physicochemical properties, and reactivity.
Ethyl 4-tert-Butyl-3-Iodobenzoate
- Structure : Features a bulky tert-butyl (-C(CH₃)₃) group at the 4-position and iodine at the 3-position (vs. nitro at 2-position in the target compound).
- Key Differences :
- The tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitution compared to the nitro group.
- Higher hydrophobicity due to the tert-butyl substituent, likely lowering solubility in polar solvents.
- Applications: Steric bulk may stabilize intermediates in organometallic catalysis, whereas the nitro group in this compound enhances electrophilicity for aromatic substitution reactions .
Mthis compound
- Structure : Differs only in the ester group (methyl vs. ethyl).
- Key Differences: Molecular Weight: Methyl ester (C₈H₆INO₄, ~295.05 g/mol) vs. ethyl ester (C₉H₈INO₄, ~309.07 g/mol). Solubility: Ethyl esters generally exhibit slightly lower polarity, enhancing solubility in organic solvents like ethyl acetate (). Applications: Methyl esters are often preferred in crystallography due to smaller crystal lattice energies, but ethyl derivatives may offer better bioavailability in drug design .
Ethyl 4-Hydroxy-3-Nitrobenzoate
- Structure : Replaces iodine with a hydroxyl (-OH) group at the 4-position.
- Key Differences: Hydrogen Bonding: The hydroxyl group enables strong intermolecular interactions (), increasing melting points and crystalline stability compared to the iodo analog. Reactivity: The -OH group participates in acid-base reactions and ester hydrolysis, whereas iodine facilitates halogenation or Suzuki couplings. Molecular Weight: C₉H₉NO₅ (211.17 g/mol) vs. C₉H₈INO₄ (~309.07 g/mol), reflecting iodine’s significant atomic mass contribution .
2-(4-(Ethoxycarbonyl)phenoxy)-2,3,3,3-Tetrafluoropropyl 4-Nitrobenzoate (Compound 44)
- Structure : Contains a tetrafluoropropyl chain and ethoxycarbonyl group, in addition to the nitrobenzoate core.
- Spectral Data: IR peaks at 1715 cm⁻¹ (ester C=O) and 1637 cm⁻¹ (nitro N=O) align with this compound’s expected spectrum, but iodine’s mass would shift HRMS signals significantly .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₉H₈INO₄ | ~309.07 | -NO₂ (2), -I (4), -COOEt | High density, heavy atom effect |
| Mthis compound | C₈H₆INO₄ | ~295.05 | -NO₂ (2), -I (4), -COOMe | Lower solubility in lipids |
| Ethyl 4-hydroxy-3-nitrobenzoate | C₉H₉NO₅ | 211.17 | -NO₂ (3), -OH (4), -COOEt | Hydrogen bonding, higher mp |
| Compound 44 | C₂₀H₁₅F₄NO₇ | 465.34 | -NO₂, -COOEt, -CF₃ | Enhanced electrophilicity |
Table 2: Spectral Data Comparison
| Compound | IR C=O Stretch (cm⁻¹) | HRMS [M]+ (Observed) |
|---|---|---|
| This compound | ~1715 (estimated) | ~309.07 (hypothetical) |
| Compound 44 | 1715 | 337.03895 (for fragment) |
Biological Activity
Ethyl 4-iodo-2-nitrobenzoate is an organic compound characterized by its unique structure, which includes a nitro group and an iodine atom on a benzoate framework. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic organic chemistry.
This compound (C9H8I-NO4) appears as a yellow crystalline substance, soluble in organic solvents like dichloromethane and ethyl acetate but poorly soluble in water. It can be synthesized through several methods, including nucleophilic substitution reactions facilitated by the presence of the nitro group, which enhances the reactivity of the iodine atom .
Antiangiogenic Activity
Antiangiogenesis is crucial for cancer therapy as it prevents tumors from developing their blood supply. A recent study on similar nitrobenzoate compounds demonstrated their ability to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways . This suggests that this compound might also possess antiangiogenic properties, warranting further investigation.
Interaction with Biological Molecules
This compound's reactive functional groups allow it to interact with various biological molecules, making it a candidate for drug development. Its reactivity can lead to the formation of adducts with proteins or nucleic acids, potentially influencing biological pathways involved in disease processes.
Case Studies and Research Findings
- Case Study on Nitrobenzoate Derivatives : A study explored the effects of nitrobenzoate derivatives on endothelial cells, revealing significant inhibition of cell migration and tube formation—an essential aspect of angiogenesis . This research provides a foundation for understanding how this compound might affect similar biological processes.
- Metabolic Pathways : Investigations into the degradation pathways of nitrobenzoates by microbial strains have shown that these compounds can be metabolized efficiently, highlighting their potential environmental applications as well as their biological interactions .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other halogenated nitrobenzoates reveals variations in reactivity and biological activity:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-bromo-2-nitrobenzoate | Similar structure with bromine instead of iodine | Generally less reactive than iodinated compounds |
| Mthis compound | Methyl group instead of ethyl group | Different solubility properties |
| Ethyl 4-amino-2-nitrobenzoate | Contains an amino group replacing the iodine | Potentially more biologically active |
| Ethyl 4-chloro-2-nitrobenzoate | Chlorine substituent instead of iodine | Different reactivity profile |
This table illustrates how variations in halogenation impact the compound's reactivity and potential applications in synthetic organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-iodo-2-nitrobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nitro-group introduction via nitration of ethyl 4-iodobenzoate or iodination of ethyl 2-nitrobenzoate. Catalysts such as sulfuric acid (for nitration) or iodine monochloride (for iodination) are critical. Reaction temperature (e.g., 0–5°C for nitration to prevent byproducts) and stoichiometric ratios (e.g., excess iodine for iodination) significantly affect yield. Characterization via HPLC (>98% purity) and H/C NMR (to confirm substitution patterns) is essential .
Q. How stable is this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies using thermogravimetric analysis (TGA) show decomposition above 150°C. Hydrolytic stability in acidic/basic media can be assessed via pH-controlled degradation experiments (e.g., 0.1M HCl/NaOH at 25°C for 24h) monitored by UV-Vis spectroscopy. Storage recommendations: desiccated at −20°C in amber vials to prevent photodegradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ ~8.5–8.7 ppm for aromatic protons adjacent to nitro/iodo groups), C NMR (δ ~160 ppm for ester carbonyl).
- IR : Strong absorption bands at ~1530 cm (NO asymmetric stretch) and ~1350 cm (C-I stretch).
- Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M−H] and iodine isotopic pattern .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and iodo groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The meta-directing nitro group and ortho/para-directing iodo group create regioselectivity challenges. Computational studies (DFT with B3LYP/6-31G*) predict electron density distribution, while experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd(PPh) catalysis at 80°C in DMF can map reactivity. GC-MS tracks product distribution .
Q. What crystallographic strategies resolve challenges in determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Cu Kα radiation (λ = 1.54184 Å) at 100K minimizes thermal motion artifacts. Structure solution via SHELXS (direct methods) and refinement with SHELXL (full-matrix least squares) are standard. Heavy-atom (iodine) phasing aids in resolving disorder, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. How can this compound be utilized as a precursor in medicinal chemistry?
- Methodological Answer : The iodo group enables radioiodination (e.g., I labeling for tracer studies) via isotopic exchange. For drug design, nitro reduction (H/Pd-C) yields amine intermediates for Schiff base formation. Biological activity screening (e.g., enzyme inhibition assays against COX-2) requires IC determination using fluorogenic substrates and Michaelis-Menten kinetics .
Q. What analytical approaches reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Phase-solubility diagrams (e.g., shake-flask method at 25°C) quantify solubility in DMSO, ethanol, and hexane. Conflicting reports may arise from impurities; thus, pre-saturation with activated charcoal and filtration (0.22μm membrane) is critical. Hansen solubility parameters (δ, δ, δ) computed via molecular dynamics simulations (e.g., COSMO-RS) provide theoretical validation .
Q. What role do intermolecular interactions play in the solid-state packing of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) of SC-XRD data identifies recurring motifs: Type S(6) hydrogen bonds (C=O···H–C) and halogen bonding (C–I···O=N). Lattice energy calculations (PIXEL method) quantify contributions from dispersion forces, critical for predicting polymorph stability .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to model interactions between temperature, catalyst loading, and solvent polarity .
- Crystallography : For twinned crystals, SHELXL ’s TWIN/BASF commands improve refinement accuracy .
- Biological Assays : Include positive controls (e.g., aspirin for COX inhibition) and validate results with triplicate runs ±SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
